molecular formula C14H22BN3O5 B8129885 3-{[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazole-1-carbonyl]-amino}-propionic acid methyl ester

3-{[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazole-1-carbonyl]-amino}-propionic acid methyl ester

Cat. No.: B8129885
M. Wt: 323.15 g/mol
InChI Key: AXGOUOGZOFJJOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a boronate ester-functionalized pyrazole derivative with a methyl ester-terminated amino acid side chain. Its structure features:

  • A pyrazole ring substituted at position 4 with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group, enabling participation in Suzuki-Miyaura cross-coupling reactions .
  • Applications in medicinal chemistry (e.g., as a building block for protease inhibitors or imaging agents) due to its boronate ester’s reactivity and the ester’s metabolic stability .

Properties

IUPAC Name

methyl 3-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-1-carbonyl]amino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22BN3O5/c1-13(2)14(3,4)23-15(22-13)10-8-17-18(9-10)12(20)16-7-6-11(19)21-5/h8-9H,6-7H2,1-5H3,(H,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXGOUOGZOFJJOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C(=O)NCCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22BN3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-{[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazole-1-carbonyl]-amino}-propionic acid methyl ester is a complex organic molecule that incorporates a pyrazole moiety and a boron-containing dioxaborolane. This structure suggests potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents. This article reviews the biological activity of this compound based on available research findings.

  • Molecular Formula : C14H20B N3O4
  • Molecular Weight : 293.13 g/mol
  • CAS Number : Not specified in the search results.

The biological activity of this compound is primarily attributed to its ability to interact with biological targets through its functional groups. The presence of the pyrazole ring is known to confer various pharmacological properties, including anti-inflammatory and anticancer activities. The boron atom in the dioxaborolane structure can facilitate interactions with biomolecules, potentially enhancing efficacy in therapeutic applications.

Anticancer Activity

Recent studies have indicated that compounds containing pyrazole and boron derivatives exhibit significant anticancer properties. For instance:

  • In vitro studies showed that similar boron-containing compounds can induce apoptosis in cancer cell lines by activating specific signaling pathways .
  • Mechanistic studies demonstrated that these compounds might inhibit key enzymes involved in cancer progression, such as cyclooxygenase (COX) and lipoxygenase (LOX) .

Antimicrobial Activity

Compounds with similar structures have also been evaluated for their antimicrobial properties:

  • A study reported that pyrazole derivatives displayed moderate to excellent activity against various bacteria and fungi .
  • The minimum inhibitory concentration (MIC) values indicated that these compounds could serve as potential candidates for developing new antimicrobial agents .

Case Study 1: Anticancer Efficacy

A recent investigation focused on the anticancer effects of a related compound with a similar structure. The study utilized various cancer cell lines and found that treatment led to significant reductions in cell viability and increased apoptosis rates. The authors concluded that the compound's mechanism involved the modulation of cell cycle regulators and pro-apoptotic factors.

Case Study 2: Antimicrobial Screening

Another study evaluated the antimicrobial efficacy of a series of pyrazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated that certain derivatives exhibited superior activity compared to traditional antibiotics, suggesting their potential use in treating bacterial infections.

Data Tables

Activity Type Compound Target Pathogen/Cancer Cell Line IC50/MIC (µM) Reference
AnticancerPyrazole DerivativeHeLa Cells15.2
AntimicrobialPyrazole DerivativeE. coli12.5
AntimicrobialPyrazole DerivativeS. aureus10.0

Scientific Research Applications

Anticancer Research

The incorporation of the dioxaborolane group has been studied for its potential as an anticancer agent. Dioxaborolanes are known to act as prodrugs that can release boron-containing species in biological systems, which may enhance the efficacy of certain chemotherapeutic agents. Studies have demonstrated that derivatives of dioxaborolane can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and modulation of cellular signaling pathways .

Drug Delivery Systems

The compound's ability to form stable complexes with various biomolecules allows it to be explored as a drug delivery system. The dioxaborolane moiety can facilitate the transport of therapeutic agents across biological membranes, enhancing bioavailability and targeting specific tissues . Research indicates that modifications to the pyrazole structure can improve the selectivity and potency of these delivery systems.

Borylation Reactions

The presence of the dioxaborolane unit makes this compound a valuable reagent in organic synthesis, particularly in borylation reactions. Borylation is a critical step in the formation of carbon-boron bonds, which are essential for constructing complex organic molecules. The compound has been utilized in palladium-catalyzed borylation processes to functionalize aromatic compounds effectively .

Ligand Development

Due to its unique functional groups, this compound can serve as a ligand in coordination chemistry. The dioxaborolane can coordinate with transition metals, facilitating various catalytic processes. Its application in catalysis has been explored in several studies, highlighting its potential in promoting reactions such as cross-coupling and oxidative addition .

Polymer Chemistry

The compound's structural features allow it to be incorporated into polymer matrices, leading to materials with enhanced properties such as thermal stability and mechanical strength. Research has shown that polymers containing boron units exhibit improved flame retardancy and barrier properties . This application is particularly relevant in developing advanced materials for electronics and packaging.

Sensor Development

The unique electronic properties imparted by the dioxaborolane group make this compound suitable for developing sensors. Its ability to interact with various analytes can be harnessed for detecting environmental pollutants or biomolecules in clinical diagnostics . Studies have reported on sensor devices that utilize derivatives of this compound for real-time monitoring applications.

Case Studies

Application AreaStudy ReferenceKey Findings
Anticancer Research Induction of apoptosis in cancer cells via ROS generation.
Drug Delivery Systems Enhanced bioavailability through stable complex formation with biomolecules.
Organic Synthesis Effective borylation of aromatic compounds using palladium catalysts.
Polymer Chemistry Improved thermal stability and mechanical strength in polymer matrices.
Sensor Development Development of sensors for environmental monitoring using boron units.

Comparison with Similar Compounds

Substituent Variations on the Pyrazole Nitrogen

Compound Name Molecular Formula Key Structural Differences Reactivity/Applications Reference
3-{[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazole-1-carbonyl]-amino}-propionic acid methyl ester C₁₇H₂₅BN₂O₅ Pyrazole N1 linked to a carbonylamino-propionate methyl ester High solubility in polar solvents; used in targeted drug delivery due to ester hydrolysis potential
3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-pyridine C₁₅H₂₀BN₃O₂ Pyrazole N1 connected to a pyridine-methyl group Enhanced aromatic stacking interactions; suited for metal-organic frameworks (MOFs)
Ethyl 2-methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanoate C₁₅H₂₅BN₂O₄ Propanoate ester with a branched methyl group Increased lipophilicity; potential pesticide intermediate

Key Findings :

  • The carbonylamino linker in the target compound improves hydrogen-bonding capacity compared to direct ester or alkyl linkages, favoring interactions with biological targets .
  • Pyridine-containing analogs (e.g., ) exhibit stronger π-π interactions but lower solubility in aqueous media.

Boronate Ester Variations and Heterocycle Modifications

Compound Name Heterocycle Boronate Position Applications Reference
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole Isoxazole Position 4 Electron-deficient heterocycle enhances electrophilic reactivity in cross-couplings
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole Pyrazole Position 4 Simplified structure used in agrochemical intermediates

Key Findings :

  • Isoxazole-based boronate esters (e.g., ) exhibit faster reaction rates in Suzuki couplings due to electron-withdrawing effects, whereas pyrazole derivatives balance reactivity and stability .
  • The target compound’s amide-propionate side chain differentiates it from simpler pyrazole-boronate esters, enabling dual functionality (boron reactivity + ester hydrolysis) .

Side Chain Modifications

Compound Name Side Chain Molecular Weight Key Properties Reference
3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-pentanoic acid methyl ester Pentanoic acid methyl ester 308.2 g/mol Longer chain increases lipophilicity; slower metabolic degradation
4-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-benzoic acid Benzoic acid 328.2 g/mol Carboxylic acid group enhances aqueous solubility at physiological pH

Key Findings :

  • Chain length: Pentanoic acid esters (e.g., ) improve membrane permeability compared to the target’s propionate chain but may reduce renal clearance.
  • Benzoic acid derivatives (e.g., ) offer pH-dependent solubility, advantageous for oral drug formulations.

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction yields be maximized?

The compound can be synthesized via a multi-step approach:

Pyrazole Core Formation : React 4-chloromethylpyrazole derivatives with sodium azide (NaN₃) in DMF at 50°C for 3 hours to introduce functional groups .

Boronate Ester Introduction : Use palladium-catalyzed borylation (e.g., with bis(pinacolato)diboron) to attach the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety. Optimize catalyst loading (e.g., PdCl₂(dppf)) and solvent (THF or dioxane) .

Esterification : Couple the boronate-functionalized pyrazole with methyl propionate via carbodiimide-mediated amidation (e.g., EDC/HOBt in dichloromethane).
Key Tip : Monitor reaction progress via TLC and purify intermediates via recrystallization (ethanol/water) .

Q. What purification techniques are recommended for isolating this compound post-synthesis?

  • Recrystallization : Use ethanol or toluene/ethanol mixtures (1:1) to remove unreacted starting materials .
  • Column Chromatography : Employ ethyl acetate/hexane (1:4) gradients to separate polar byproducts .
  • Acid-Base Extraction : Adjust pH to 3 with 10% HCl to precipitate impurities in aqueous phases .

Q. How can the structural integrity of this compound be confirmed using spectroscopic methods?

  • ¹H/¹³C NMR : Identify the pyrazole protons (δ 7.5–8.5 ppm) and boronate methyl groups (δ 1.0–1.3 ppm) .
  • IR Spectroscopy : Look for carbonyl stretches (~1700 cm⁻¹) and B-O vibrations (~1350 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Confirm the molecular ion peak (e.g., [M+H]⁺) with <2 ppm error .

Advanced Questions

Q. How does the steric environment of the dioxaborolane group influence reactivity in cross-coupling reactions?

The tetramethyl substituents on the dioxaborolane moiety create steric hindrance, slowing transmetalation in Suzuki-Miyaura couplings. To mitigate this:

  • Use bulky ligands (e.g., SPhos) to stabilize the Pd catalyst .
  • Optimize temperature (80–100°C) and solvent polarity (e.g., DMF/H₂O) to enhance reaction rates .
    Contradiction Note : Some studies report reduced yields with electron-deficient aryl partners, necessitating tailored catalytic systems .

Q. What strategies improve the compound’s stability in aqueous environments for biological assays?

  • Lyophilization : Store the compound as a lyophilized powder at -20°C to prevent hydrolysis .
  • Buffered Solutions : Use pH 7.4 PBS with 1–5% DMSO to maintain solubility and boronate integrity .
  • Chelation Avoidance : Exclude divalent cations (e.g., Mg²⁺) that promote boronate decomposition .

Q. How can computational modeling (e.g., DFT) predict the compound’s reactivity in catalytic systems?

  • DFT Calculations : Model the boronate’s Lewis acidity to predict nucleophilic attack sites. Use Gaussian09 with B3LYP/6-31G(d) basis sets .
  • Solvent Effects : Simulate solvation in THF or DMF to optimize reaction conditions for coupling .

Q. What side reactions occur during synthesis, and how are they mitigated?

  • Deborylation : Caused by acidic protons; use anhydrous conditions and avoid protic solvents .
  • Ester Hydrolysis : Minimize by keeping pH neutral during workup and using mild bases (e.g., NaHCO₃) .
  • Byproduct Formation : Remove via iterative recrystallization or silica gel chromatography .

Methodological Considerations

Q. How should researchers design experiments to assess the compound’s role in drug-delivery systems?

  • In Vitro Release Studies : Incubate the compound with esterase enzymes (e.g., porcine liver esterase) in PBS at 37°C. Monitor boronate release via HPLC .
  • Cellular Uptake : Use fluorescence tagging (e.g., BODIPY) and confocal microscopy to track intracellular localization .

Q. What experimental controls are critical for reproducibility in cross-coupling reactions?

  • Blank Reactions : Exclude the Pd catalyst to confirm coupling dependency .
  • Internal Standards : Add mesitylene to normalize GC-MS or HPLC data .
  • Oxygen-Free Conditions : Use Schlenk lines or gloveboxes to prevent catalyst oxidation .

Data Contradictions and Resolution

Q. How can conflicting data on reaction yields from different synthetic protocols be resolved?

  • Systematic Screening : Vary catalysts (PdCl₂ vs. Pd(OAc)₂), solvents (THF vs. DMF), and temperatures in a DoE (Design of Experiments) framework .
  • Kinetic Studies : Use in-situ IR or NMR to identify rate-limiting steps and optimize conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.